molecular formula C13H9Cl2N3OS B3014910 3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-36-0

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No. B3014910
CAS RN: 866014-36-0
M. Wt: 326.2
InChI Key: CKTLLHILHKETLI-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Scientific Research Applications

Synthesis of Metal Complexes

This compound serves as a ligand for synthesizing metal complexes with transition metals like Co (II), Ni (II), and Cu (II) . These complexes are characterized by various techniques, including elemental analysis, FTIR, and 1 H-NMR . They have potential applications in materials science and catalysis due to their unique structural and electronic properties.

Thermal Analysis and Calorimetry

The thermal decomposition of the metal complexes derived from this ligand has been studied using TG/TDA combined systems. This is crucial for understanding the stability and decomposition pathways of the complexes, which is essential for their application in high-temperature processes .

Electrochemical Studies

Cyclic voltammetry techniques have been employed to understand the electrochemical behavior of the complexes. This information is vital for applications in electrochemistry, including battery technology and electroplating .

Antioxidant Activity

The metal complexes of this ligand have been screened for their antioxidant activities using assays like DPPH and ABTS. This suggests potential applications in pharmacology and nutraceuticals, where antioxidant properties are desirable .

X-ray Crystallography

The ligand has been characterized by single-crystal X-ray diffraction, which provides detailed information about its molecular structure. This is fundamental for applications in crystal engineering and the design of molecular materials .

Liquid-Liquid Extraction and Separation

Thiourea derivatives, including this compound, have been investigated for their potential in the liquid-liquid extraction and separation of some transition metals such as Cu, Au, Pd, and Pt . This has implications for applications in analytical chemistry and environmental science .

Biological Properties

Research has indicated that thiourea derivatives exhibit various biological properties, including antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal effects. This compound, therefore, may have applications in the development of new therapeutic agents and pesticides .

Material Science

Due to the semi-organic nature of the metal complexes formed with this ligand, they combine the advantages of both organic and inorganic components. This opens up applications in the field of material science, particularly in the development of novel materials with specific properties .

properties

IUPAC Name

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-4-1-3-8(7-9)12(19)18-13(20)17-10-5-2-6-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTLLHILHKETLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

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